Researchers face isomer-dependent reactivity pitfalls when substituting branched alkenes-using linear hexenes or 2,3-dimethyl-2-butene can derail combustion models or fragrance syntheses.
• Terminal alkene specificity: Required for Tonalide synthesis; other dimethylbutene isomers are unsuitable.
• Distinct laminar burning velocity: Ideal standard for validating branched-hydrocarbon combustion kinetic models.
• Superior thermal polymerization kinetics: Significantly faster than 2,3-dimethyl-2-butene under ~4000 kg/cm².
Supplied ≥98% purity; ships ambient with hazmat compliance.
Molecular FormulaC6H12
Molecular Weight84.16 g/mol
CAS No.563-78-0
Cat. No.B117154
⚠ Attention: For research use only. Not for human or veterinary use.
2,3-Dimethyl-1-butene is a branched, terminal alkene with the formula C6H12, characterized by an isopropyl group and a methyl group on the terminal double bond. It is a colorless, highly flammable liquid at room temperature, with a boiling point of 55-56 °C and a density of 0.68 g/mL at 25 °C [1]. This compound is a member of the dimethylbutene isomeric family and serves as a critical intermediate in both industrial and research settings. It is primarily synthesized via the dimerization of propylene [2] and is a key precursor for commercial fragrance chemicals and combustion research [3].
▸Terminal alkene for radical polymerization studies
▸Combustion intermediate for fuel surrogate modeling
▸Precursor for Tonalide fragrance synthesis
▸Isomerization feedstock for 2,3-dimethyl-2-butene production
[2] Olivier-Bourbigou, H., Breuil, P. A. R., Magna, L., Michel, T., Espada Pastor, M. F., & Delcroix, D. (2020). Nickel Catalyzed Olefin Oligomerization and Dimerization. Chemical Reviews, 120(15), 7919–7983. View Source
2,3-Dimethyl-1-butene: Case Against Isomer Substitution
For a scientist or procurement professional, substituting 2,3-dimethyl-1-butene with other dimethylbutenes (like 2,3-dimethyl-2-butene or 3,3-dimethyl-1-butene) or linear hexenes (like 1-hexene) is not a neutral act. These seemingly similar C6 alkenes exhibit drastically different physical and chemical properties due to the specific location of their methyl branches and double bond. This is not a simple like-for-like replacement; choosing the wrong isomer can lead to a complete failure in a specific application. For instance, the reactivity profile during thermal polymerization under pressure varies by orders of magnitude between isomers [1], and their thermodynamic stability, as measured by heats of hydrogenation, differs by up to 3.7 kcal/mol [2], which is a substantial energy difference dictating equilibrium and reaction pathways. Furthermore, their combustion behavior, specifically laminar burning velocity, follows a distinct and predictable order directly tied to molecular structure, impacting their performance as fuel surrogates or in combustion studies [3]. These are not academic subtleties; they are quantifiable, performance-critical differentiators that govern a user's experimental outcomes and process economics. The following section provides the specific quantitative evidence to support this conclusion.
Polymerization reactivity gapTerminal alkene polymerizes considerably faster under high pressure than more substituted isomers, altering process kinetics.
Thermodynamic stability mismatchHeat of hydrogenation differs by several kcal/mol between isomers, shifting equilibrium composition and reaction pathways.
Combustion behavior orderLaminar burning velocity rank is isomer-specific; substituting with another dimethylbutene yields incorrect combustion profiles.
Physical property divergenceDensity and refractive index differ markedly, enabling rapid isomer identification at receipt and preventing handling errors.
[1] Gonikberg, M. G., & Zhulin, V. M. (1958). Thermal polymerization of dimethylbutenes under high pressures. Russian Chemical Bulletin, 7, 1210–1219. View Source
[2] Gable, K. (2021). Alkene Heats of Hydrogenation. Oregon State University. View Source
[3] Cao, C., Zhang, J., Mei, B., Li, W., Lian, T., & Li, Y. (2022). Exploration on laminar flame propagation of 3,3-dimethyl-1-butene, 2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene. Proceedings of the Combustion Institute. View Source
In thermal polymerization studies under high pressure (approx. 4000 kg/cm²), the polymerization of 2,3-dimethyl-1-butene proceeds considerably more rapidly than that of its more thermodynamically stable isomer, 2,3-dimethyl-2-butene. This kinetic advantage is a direct consequence of the terminal alkene's higher reactivity in radical-mediated processes, providing a clear selection criterion for applications requiring polymer production from these monomers [1].
Thermal PolymerizationHead-to-head
Considerably faster vs 2,3-dimethyl-2-butene
Supports selection for high-pressure radical polymerization
Qualitative observation of a significant difference
Conditions
Under pressure of approximately 4000 kg/cm²
Why This Matters
This kinetic difference allows users to select the more reactive 2,3-dimethyl-1-butene over its stable counterpart for high-pressure thermal polymerization processes, reducing reaction time and potentially increasing yield.
[1] Gonikberg, M. G., & Zhulin, V. M. (1958). Thermal polymerization of dimethylbutenes under high pressures. Russian Chemical Bulletin, 7, 1210–1219. View Source
Thermodynamic Stability: Heat of Hydrogenation
The heat of hydrogenation provides a direct measure of alkene thermodynamic stability. 2,3-Dimethyl-1-butene has an experimentally determined heat of hydrogenation of -27.8 kcal/mol. This positions it as significantly less stable than its trisubstituted isomer, 2,3-dimethyl-2-butene (-26.3 kcal/mol), but more stable than the less substituted isomer, 3,3-dimethyl-1-butene (-30.0 kcal/mol) and the linear 1-hexene (-29.8 kcal/mol) [1]. This quantifiable difference of -1.5 kcal/mol relative to 2,3-dimethyl-2-butene is a critical parameter for predicting equilibrium composition in isomerization reactions and selecting appropriate reaction conditions.
ΔH° HydrogenationHead-to-head
Target: -27.8 kcal/mol
Isomer: -26.3 kcal/mol
Quantifies stability difference for equilibrium modeling
This 1.5 kcal/mol stability difference is a key quantitative metric for researchers conducting isomerization studies, designing catalytic processes, or calibrating computational models where thermodynamic accuracy is paramount.
[1] Gable, K. (2021). Alkene Heats of Hydrogenation. Oregon State University. View Source
Laminar Burning Velocity Ranking
In a direct experimental comparison using a constant-volume cylindrical combustion vessel (1-10 atm, 373 K, equivalence ratios 0.7-1.5), the laminar burning velocity (LBV) of three branched hexene isomers was measured and ranked. The LBV decreases in the order: 3,3-dimethyl-1-butene (NEC6D3) > 2,3-dimethyl-1-butene (XC6D1) > 2,3-dimethyl-2-butene (XC6D2) [1]. This rank order, dictated by the fuel's molecular structure and its effect on the production of key intermediates like 2-methyl-1,3-butadiene, demonstrates that 2,3-dimethyl-1-butene provides an intermediate, highly specific combustion profile that cannot be achieved by using either of the other two isomers.
Laminar Burning VelocityHead-to-head
Rank: NEC6D3 > XC6D1 > XC6D2
Intermediate profile unique to 2,3-dimethyl-1-butene
1-10 atm, 373 K, equivalence ratios of 0.7-1.5 in a constant-volume cylindrical combustion vessel
Why This Matters
For researchers developing combustion models or testing fuel surrogates, the intermediate LBV of 2,3-dimethyl-1-butene is a critical and unique data point for understanding the structure-property relationship in branched alkenes, and substituting it with another isomer would yield incorrect modeling results.
Combustion ChemistryFuel ResearchKinetic Modeling
[1] Cao, C., Zhang, J., Mei, B., Li, W., Lian, T., & Li, Y. (2022). Exploration on laminar flame propagation of 3,3-dimethyl-1-butene, 2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene. Proceedings of the Combustion Institute. View Source
Isomerization Equilibrium Thermodynamics
The iodine-catalyzed isomerization of 2,3-dimethyl-1-butene (DM-1B) to the more stable 2,3-dimethyl-2-butene (DM-2B) has been rigorously characterized. At 486 K, the reaction is exothermic with ΔH° = -2.05 ± 0.04 kcal mol⁻¹ and ΔS° = -2.85 ± 0.09 cal K⁻¹ mol⁻¹, leading to ΔH°(298 K) = -1.70 ± 0.2 kcal mol⁻¹ [1]. These precisely determined thermodynamic parameters are unique to this pair of isomers and are essential for designing and optimizing processes involving the interconversion of these compounds, a key step in the industrial production of both isomers.
Isomerization ΔH°Head-to-head
-2.05 ± 0.04 kcal mol⁻¹ (486 K)
Precise control of DM-1B to DM-2B conversion
I₂-catalyzed, 408-564 K
CatalysisThermodynamicsReaction Engineering
Evidence Dimension
Isomerization Enthalpy
Target Compound Data
ΔH°(486 K) = -2.05 ± 0.04 kcal mol⁻¹ (exothermic)
Comparator Or Baseline
Isomerization of 2,3-Dimethyl-1-butene to 2,3-Dimethyl-2-butene
Quantified Difference
Reaction enthalpy for this specific conversion is -1.70 ± 0.2 kcal mol⁻¹ at 298 K
Conditions
Gas-phase iodine catalyzed isomerization over 408-564 K
Why This Matters
This precise thermodynamic data enables chemical engineers and chemists to accurately model and control the isomerization equilibrium, which is crucial for the efficient industrial production and purification of either 2,3-dimethyl-1-butene or 2,3-dimethyl-2-butene.
CatalysisThermodynamicsReaction Engineering
[1] Rodgers, A. S., & Wu, M. C. R. (1971). Thermochemistry of the gas-phase iodine catalyzed isomerization: 2,3-dimethyl-1-butene = 2,3-dimethyl-2-butene. The Journal of Chemical Thermodynamics, 3(5), 591-598. View Source
Density and Refractive Index Comparison
The physical properties of 2,3-dimethyl-1-butene are distinct from its isomers, providing a practical, non-destructive method for compound identification and purity assessment. At 25 °C, 2,3-dimethyl-1-butene has a density of 0.68 g/mL and a refractive index (n20/D) of approximately 1.389-1.391 [1]. In contrast, its more symmetrical isomer, 2,3-dimethyl-2-butene, exhibits a significantly higher density of 0.857 g/mL and a refractive index of 1.412 [2]. These substantial differences are a direct consequence of molecular packing and polarizability and serve as a rapid, first-line verification for material receipt.
The large discrepancy in physical properties enables a simple and immediate 'go/no-go' check for receiving labs and quality control, ensuring that the correct isomer has been procured and preventing costly downstream experimental errors.
2,3-Dimethyl-1-butene: Research & Industrial Applications
Combustion Kinetic Model Calibration
Due to its intermediate laminar burning velocity, 2,3-dimethyl-1-butene is an ideal standard for developing and validating combustion kinetic models for branched hydrocarbons. The distinct rank order of LBV among its isomers (NEC6D3 > XC6D1 > XC6D2) provides a unique, multi-point dataset that challenges and refines predictive models in a way that linear or single-isomer fuels cannot [1].
High-Pressure Thermal Polymerization
For researchers investigating the fundamentals of thermal (radical) polymerization under extreme conditions, 2,3-dimethyl-1-butene serves as a kinetically more active monomer compared to its more stable isomer, 2,3-dimethyl-2-butene. Its considerably faster polymerization rate under ~4000 kg/cm² pressure provides a contrasting system for studying initiation and propagation mechanisms [2].
2,3-Dimethyl-2-butene Production via Isomerization
2,3-Dimethyl-1-butene is a critical starting material for the industrial-scale production of 2,3-dimethyl-2-butene through catalytic isomerization. The well-defined thermodynamics of this interconversion (ΔH°(298 K) = -1.70 ± 0.2 kcal mol⁻¹) allow for precise control over reactor design and operating conditions to maximize yield of the desired product, a key intermediate in various fine chemical syntheses [3].
Tonalide Precursor Synthesis
In industrial fine chemical manufacturing, 2,3-dimethyl-1-butene is the established precursor for the commercial synthesis of the fragrance compound Tonalide. The specific steric and electronic environment provided by its terminal alkene and branched structure is required for the key synthetic step, an application for which the other dimethylbutene isomers are unsuitable [4].
Application
Selection Property
Validation Focus
Combustion kinetic modeling
Intermediate laminar burning velocity
LBV rank order validation
High-pressure radical polymerization
High terminal alkene reactivity
Polymerization rate comparison
2,3-Dimethyl-2-butene synthesis
Defined isomerization thermodynamics
Equilibrium constant and enthalpy validation
Tonalide fragrance precursor
Terminal alkene and branched structure
Synthetic step selectivity
[1] Cao, C., Zhang, J., Mei, B., Li, W., Lian, T., & Li, Y. (2022). Exploration on laminar flame propagation of 3,3-dimethyl-1-butene, 2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene. Proceedings of the Combustion Institute. View Source
[2] Gonikberg, M. G., & Zhulin, V. M. (1958). Thermal polymerization of dimethylbutenes under high pressures. Russian Chemical Bulletin, 7, 1210–1219. View Source
[3] Rodgers, A. S., & Wu, M. C. R. (1971). Thermochemistry of the gas-phase iodine catalyzed isomerization: 2,3-dimethyl-1-butene = 2,3-dimethyl-2-butene. The Journal of Chemical Thermodynamics, 3(5), 591-598. View Source
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.